4-Cyclohexyl-4-oxobutyric acid
Overview
Description
4-Cyclohexyl-4-oxobutyric acid is a chemical compound that belongs to the class of cyclohexanonesThis compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-Cyclohexyl-4-oxobutyric acid involves the reaction of succinic anhydride with cyclohexylmagnesium chloride. The reaction is typically carried out in an inert atmosphere using tetrahydrofuran and diethyl ether as solvents. The reaction mixture is maintained at a temperature range of 0 to 20 degrees Celsius for 24 hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of iron (III)-acetylacetonate as a catalyst in tetrahydrofuran and diethyl ether under an inert atmosphere is common. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-4-oxobutyric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium at 30 degrees Celsius.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The products depend on the nucleophile used but often include substituted cyclohexyl derivatives.
Scientific Research Applications
4-Cyclohexyl-4-oxobutyric acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclohexyl-4-oxobutanoic acid
- Cyclohexanebutanoic acid, gamma-oxo-
- Gamma-Oxocyclohexanebutanoic acid
Uniqueness
4-Cyclohexyl-4-oxobutyric acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its cyclohexyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
4-cyclohexyl-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h8H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWROPDBVWQZOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444989 | |
Record name | 4-CYCLOHEXYL-4-OXOBUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15971-95-6 | |
Record name | 4-CYCLOHEXYL-4-OXOBUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research on 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608)?
A1: The research demonstrated that JTT-608, a 4-cycloalkyl-4-oxobutyric acid derivative, exhibits promising antidiabetic properties. Specifically, it was found to selectively enhance glucose-stimulated insulin secretion in both normal and diabetic rat models []. This suggests that JTT-608 could potentially be used to improve glucose tolerance and manage diabetes without affecting fasting blood glucose levels.
Q2: How does the structure of 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608) relate to its activity?
A2: The study investigated a series of 4-cycloalkyl-4-oxobutyric acid derivatives to understand the relationship between structure and activity. They discovered that the trans-4-methylcyclohexyl substituent at the 4-position of the butyric acid chain was crucial for optimal antidiabetic activity []. Further research is needed to elucidate the precise mechanism by which this specific structure contributes to the observed effects on insulin secretion.
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